3-(Piperazine-1-carbonyl)-benzoic Acid: A Strategic Bifunctional Scaffold in Modern Drug Discovery
3-(Piperazine-1-carbonyl)-benzoic Acid: A Strategic Bifunctional Scaffold in Modern Drug Discovery
Executive Summary
The compound 3-(Piperazine-1-carbonyl)-benzoic acid (CAS: 691394-19-1) is a highly specialized, bifunctional building block extensively utilized in modern medicinal chemistry[1]. Featuring a rigidified aromatic core, a precisely angled meta-substitution pattern, and a versatile piperazine ring, this scaffold serves as a critical pharmacophore and linker in the development of targeted therapeutics. It is predominantly featured in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and bivalent degraders such as PROTACs[2],[3].
Part 1: Physicochemical Profiling & Structural Rationale
To utilize this scaffold effectively, one must understand its intrinsic physicochemical properties and the geometric advantages it confers to a drug candidate.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | 3-(piperazine-1-carbonyl)benzoic acid |
| CAS Registry Number | 691394-19-1 |
| SMILES String | O=C(O)c1cc(C(=O)N2CCNCC2)ccc1 |
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.255 g/mol |
| Topological Polar Surface Area (TPSA) | 69.4 Ų |
| Hydrogen Bond Donors / Acceptors | 2 (COOH, Piperazine NH) / 3 (C=O, C=O, Piperazine N) |
Structural Causality in Drug Design
-
Vector Geometry : The meta-relationship between the carboxylic acid and the piperazine-carbonyl group enforces a ~120° exit vector. In structure-based drug design, this acute angle is critical for navigating solvent-exposed channels or bridging distinct binding pockets without incurring the severe entropic penalties associated with highly flexible aliphatic or PEG-based linkers.
-
Conformational Rigidity & Solubility : The piperazine ring exists predominantly in a stable chair conformation, acting as a rigid spacer. Furthermore, the secondary amine (pKa ~9.8) provides a basic center that significantly enhances aqueous solubility and allows for the generation of pharmaceutically acceptable salts (e.g., hydrochlorides or mesylates)[4].
Part 2: Synthetic Methodologies & Self-Validating Protocols
Expertise Insight : Because 3-(Piperazine-1-carbonyl)-benzoic acid contains both a free carboxylic acid and a highly nucleophilic secondary amine, direct activation of the C-terminus with standard coupling agents will lead to rapid inter-molecular polymerization. To bypass the need for complex protecting-group strategies, a chemoselective sequence must be employed: the highly nucleophilic piperazine is acylated first under conditions where the carboxylic acid remains unreactive, followed by C-terminal activation.
Table 2: Stoichiometric Matrix for Chemoselective Assembly
| Reagent | Equivalents | Function |
| 3-(Piperazine-1-carbonyl)benzoic acid | 1.0 | Zwitterionic Bifunctional Scaffold |
| Target Acid Chloride (R-COCl) | 1.05 | N-terminal Electrophile |
| Target Primary Amine (R-NH2) | 1.1 | C-terminal Nucleophile |
| HATU | 1.2 | Coupling Agent (HOAt generation) |
| DIPEA | 3.0 | Non-nucleophilic Base |
Protocol 1: Chemoselective Piperazine N-Acylation
Causality: To prevent polymerization, the secondary amine is functionalized first. By utilizing a biphasic Schotten-Baumann-type reaction, the basic aqueous layer keeps the carboxylic acid deprotonated (and thus poorly nucleophilic), ensuring that the acid chloride reacts exclusively with the piperazine nitrogen[2].
-
Preparation : Dissolve 3-(Piperazine-1-carbonyl)-benzoic acid (1.0 eq) in a 1:1 biphasic mixture of THF and saturated aqueous NaHCO3 (0.2 M overall concentration).
-
Acylation : Cool the vigorously stirring mixture to 0 °C. Add the desired acid chloride (1.05 eq) dropwise over 10 minutes to control the exothermic reaction.
-
Validation : Stir for 1 hour at room temperature. The basic conditions neutralize the generated HCl, driving the reaction to completion.
-
Workup : Wash the mixture with diethyl ether to remove unreacted acid chloride. Carefully acidify the aqueous layer to pH 3 using 1N HCl. The N-capped intermediate will precipitate and can be collected via vacuum filtration.
Protocol 2: Carboxylic Acid Activation & Amidation
Causality: With the piperazine nitrogen capped, the C-terminal carboxylic acid can now be safely activated. HATU is selected over classical carbodiimides (e.g., EDC) because the electron-deficient HOAt leaving group accelerates aminolysis via a neighboring-group effect from the pyridine nitrogen, which is critical when coupling sterically hindered target amines[5],[6]. DIPEA is utilized as a soluble, non-nucleophilic base to drive the equilibrium[7].
-
Activation : Dissolve the N-capped intermediate (1.0 eq) in anhydrous DMF (0.1 M) under nitrogen. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling : Introduce the target primary amine (1.1 eq) dropwise.
-
Validation : Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass validates the coupling.
-
Workup : Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na2SO4 and concentrate in vacuo.
Polymerization-free orthogonal coupling workflow for the bifunctional scaffold.
Part 3: Applications in Drug Discovery
PARP Inhibitor Pharmacophore Mapping
The 3-(piperazine-1-carbonyl)phenyl motif is a direct structural analog to the core scaffold found in Olaparib, a blockbuster PARP1/2 inhibitor utilized in BRCA-mutated ovarian and prostate cancers[2],[8]. In Olaparib, a 2-fluoro-5-substituted benzoic acid is coupled to piperazine, which is subsequently capped with a cyclopropyl group[2]. The unsubstituted 3-(Piperazine-1-carbonyl)-benzoic acid serves as a critical bioisostere for synthesizing novel PARP inhibitor libraries and radiotracers for PET imaging[3].
Modular assembly of PARP inhibitors using the piperazine-carbonyl-benzoic acid core.
Rigidified Linkers in Targeted Protein Degradation (PROTACs)
In the design of PROTACs, the linker must maintain a specific distance and orientation between the E3 ligase ligand and the target protein binder. The intrinsic rigidity of the piperazine-carbonyl-benzene axis prevents "linker collapse"—a phenomenon where lipophilic linkers fold onto themselves, preventing the formation of the requisite ternary complex.
Part 4: Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batches, the following analytical standards must be met before biological evaluation:
-
HPLC : >95% purity at 254 nm (utilizing a C18 column, gradient of 5-95% MeCN in H2O with 0.1% TFA).
-
LC-MS : Observation of the[M+H]+ peak at m/z 235.2 for the unmodified scaffold[1].
-
1H NMR (400 MHz, DMSO-d6) : Key diagnostic peaks include the broad singlets of the piperazine protons (typically split due to restricted rotation around the amide bond) between 3.20–3.80 ppm, and the aromatic protons between 7.50–8.10 ppm.
References
-
Title : Source : Fisher Scientific
-
Title : Source : Google Patents
-
Title : Source : Google Patents
-
Title : Source : Pharmaffiliates
-
Title : Source : Nuclear Medicine and Biology (ResearchGate)
-
Title : Source : Organic Process Research & Development (ACS Publications)
-
Title : Source : Current Chemistry Letters (Growing Science)
-
Title : Source : Peptide Scientific
Sources
- 1. eMolecules 3-(Piperazine-1-carbonyl)-benzoic acid | 691394-19-1 | MFCD04116559 | Fisher Scientific [fishersci.com]
- 2. CN109563080B - The preparation method of olaparib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. growingscience.com [growingscience.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
